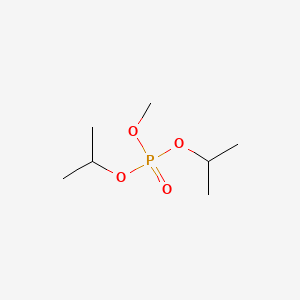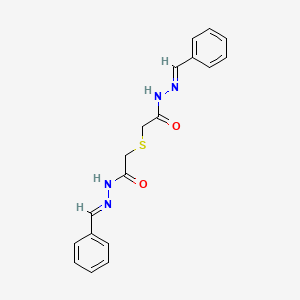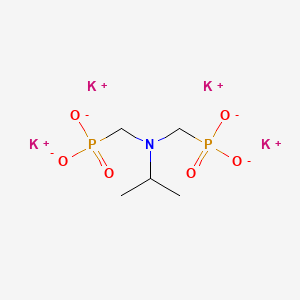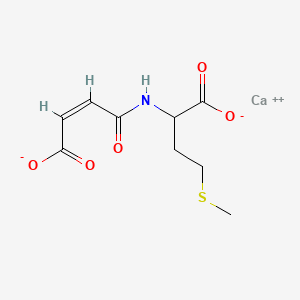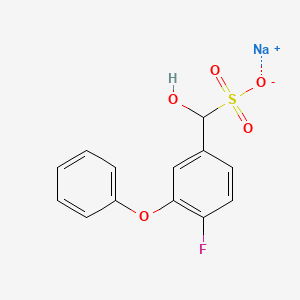
N'(1),N'(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and imidohydrazide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) typically involves the condensation reaction between 4-aminobenzaldehyde and phenylhydrazine in the presence of ethanebis(imidohydrazide). The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete reaction and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the imidohydrazide groups into amine groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating various biochemical pathways. The imidohydrazide groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with target molecules.
相似化合物的比较
Similar Compounds
- Bis(4-aminophenyl)methane
- Bis(4-hydroxyphenyl)methane
- Bis(4-nitrophenyl)methane
Uniqueness
N’(1),N’(2)-Bis((1E)-(4-aminophenyl)(phenyl)methylene)ethanebis(imidohydrazide) is unique due to its specific combination of aromatic rings and imidohydrazide groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
6641-52-7 |
|---|---|
分子式 |
C28H26N8 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
1-N',2-N'-bis[(E)-[(4-aminophenyl)-phenylmethylidene]amino]ethanediimidamide |
InChI |
InChI=1S/C28H26N8/c29-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)33-35-27(31)28(32)36-34-26(20-9-5-2-6-10-20)22-13-17-24(30)18-14-22/h1-18H,29-30H2,(H2,31,35)(H2,32,36)/b33-25+,34-26+ |
InChI 键 |
QQZAVCYXTNNANG-BCEWYCLDSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C(=N\N=C(/N)\C(=N\N=C(\C2=CC=C(C=C2)N)/C3=CC=CC=C3)\N)/C4=CC=C(C=C4)N |
规范 SMILES |
C1=CC=C(C=C1)C(=NN=C(C(=NN=C(C2=CC=CC=C2)C3=CC=C(C=C3)N)N)N)C4=CC=C(C=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


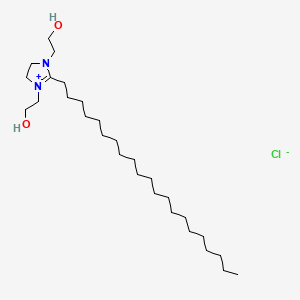
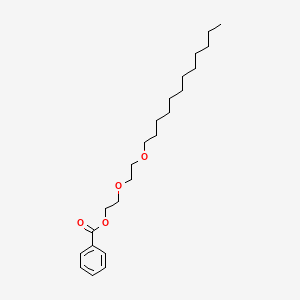

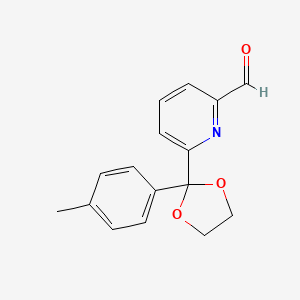
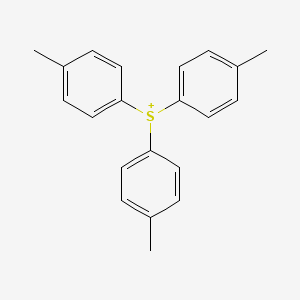

![1,1'-[(2-Phenylethylidene)bis(oxy-2,1-ethanediyl)]bisbenzene](/img/structure/B12678399.png)
